methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate
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Overview
Description
Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate typically involves the reaction of piperazine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3
Uniqueness
Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate is unique due to its specific structural features and the presence of the isopropyl group, which can influence its pharmacological properties. Its distinct chemical structure allows for unique interactions with biological targets, setting it apart from other piperazine derivatives.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)7-4-10-5-8(11-7)9(12)13-3/h6-8,10-11H,4-5H2,1-3H3/t7?,8-/m0/s1 |
InChI Key |
ZHVYNRPXMNOMBC-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)C1CNC[C@H](N1)C(=O)OC |
Canonical SMILES |
CC(C)C1CNCC(N1)C(=O)OC |
Origin of Product |
United States |
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